4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid 4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 5397-55-7
VCID: VC16511264
InChI: InChI=1S/C21H17NO3/c23-20(16-9-5-2-6-10-16)19(15-7-3-1-4-8-15)22-18-13-11-17(12-14-18)21(24)25/h1-14,19,22H,(H,24,25)
SMILES:
Molecular Formula: C21H17NO3
Molecular Weight: 331.4 g/mol

4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid

CAS No.: 5397-55-7

Cat. No.: VC16511264

Molecular Formula: C21H17NO3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid - 5397-55-7

Specification

CAS No. 5397-55-7
Molecular Formula C21H17NO3
Molecular Weight 331.4 g/mol
IUPAC Name 4-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid
Standard InChI InChI=1S/C21H17NO3/c23-20(16-9-5-2-6-10-16)19(15-7-3-1-4-8-15)22-18-13-11-17(12-14-18)21(24)25/h1-14,19,22H,(H,24,25)
Standard InChI Key WBOWCSGYFWATPV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 4-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid, delineates its structure:

  • A benzoic acid core substituted at the para position (C4) with an amino group.

  • The amino group is further functionalized with a 2-oxo-1,2-diphenylethyl moiety, comprising two phenyl rings attached to a ketone-bearing ethyl chain.

The molecular formula is inferred as C21_{21}H17_{17}NO3_{3}, with a molecular weight of 331.37 g/mol. Key functional groups include:

  • Carboxylic acid (-COOH) at C1 of the benzene ring.

  • Secondary amine (-NH-) linked to the ketone-substituted ethyl bridge.

  • Aromatic phenyl groups contributing to hydrophobic interactions.

Spectroscopic Signatures

While experimental data for this compound are unavailable, analogous PABA derivatives exhibit predictable spectral features :

  • IR spectroscopy: Stretching vibrations at ~1700 cm1^{-1} (C=O of carboxylic acid), ~1650 cm1^{-1} (amide/ketone C=O), and ~3300 cm1^{-1} (N-H).

  • NMR:

    • 1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), NH proton (δ 6.5–7.0 ppm), and ketone-adjacent CH2_2 (δ 3.5–4.0 ppm).

    • 13^{13}C NMR: Carboxylic acid carbon (δ ~170 ppm), ketone carbon (δ ~205 ppm), and aromatic carbons (δ 120–140 ppm).

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 4-[(2-oxo-1,2-diphenylethyl)amino]benzoic acid likely follows established protocols for PABA analogs :

Step 1: Esterification of PABA
4-Aminobenzoic acid is converted to its methyl ester using methanol and sulfuric acid, protecting the carboxylic acid group during subsequent reactions.

Step 2: Amide Formation
The amino group reacts with 2-bromo-1,2-diphenylethanone via nucleophilic substitution, forming the 2-oxo-1,2-diphenylethylamine intermediate.

Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed under basic conditions (e.g., NaOH/ethanol) to regenerate the carboxylic acid, yielding the final product.

Structural Analogues

Modifications to the 2-oxo-1,2-diphenylethyl group or benzoic acid core can generate derivatives with varied properties:

  • Metal complexes: Coordination with Zn2+^{2+}, Cu2+^{2+}, or Co2+^{2+} enhances stability and bioactivity .

  • Schiff bases: Condensation with aldehydes introduces imine linkages, augmenting antimicrobial potential .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility due to hydrophobic phenyl groups; soluble in DMSO, DMF, or ethanol.

  • Stability: Susceptible to photodegradation under UV light; stable at pH 4–8.

Comparative Analysis of PABA Derivatives

Property4-[(2-Oxo-1,2-diphenylethyl)amino]benzoic Acid4-(Thiophene-2-amido)benzoic Acid 4-(Pivaloylamino)benzoic Acid
Molecular Weight (g/mol)331.37365.40221.25
Melting Point (°C)~180–185 (predicted)Not reported210–212
LogP3.8 (estimated)3.52.1

Biological Activities and Applications

Enzyme Inhibition

PABA derivatives exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, relevant for Alzheimer’s disease therapy :

  • IC50_{50}: Analogous compounds show values of 0.15–33.00 µM for AChE .

  • Binding affinity: Molecular docking predicts strong interactions with catalytic sites (∆G = −5.53 to −7.3 kcal/mol) .

Antioxidant Capacity

Electron-rich aromatic systems scavenge free radicals, with predicted EC50_{50} values comparable to ascorbic acid (10–20 µg/mL) .

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